molecular formula C17H14F4N2O2 B10826388 Unii-A44PP2N3H5 CAS No. 335448-58-3

Unii-A44PP2N3H5

Cat. No.: B10826388
CAS No.: 335448-58-3
M. Wt: 354.30 g/mol
InChI Key: JZDHTASDALNGOE-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

DPC-A78277 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, oxidizing agents like MCPBA, and reducing agents suitable for the specific functional groups being targeted. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Mechanism of Action

The mechanism of action of DPC-A78277 involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome. By inhibiting this enzyme, DPC-A78277 prevents the replication of the virus, thereby reducing the viral load in the infected individual .

Comparison with Similar Compounds

DPC-A78277 can be compared with other reverse transcriptase inhibitors such as:

    Zidovudine (AZT): One of the first reverse transcriptase inhibitors used in the treatment of HIV.

    Lamivudine (3TC): Another reverse transcriptase inhibitor commonly used in combination therapies for HIV.

    Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a different mechanism of action compared to nucleoside analogs.

What sets DPC-A78277 apart is its unique chemical structure and specific targeting of the reverse transcriptase enzyme. its development was discontinued, which limits its availability and use compared to other more established reverse transcriptase inhibitors .

If you have any further questions or need more details, feel free to ask!

Properties

CAS No.

335448-58-3

Molecular Formula

C17H14F4N2O2

Molecular Weight

354.30 g/mol

IUPAC Name

(5S)-5-(cyclopropylmethoxy)-7-fluoro-1-hydroxy-5-(trifluoromethyl)benzo[b][1,8]naphthyridine

InChI

InChI=1S/C17H14F4N2O2/c18-11-5-6-14-13(8-11)16(17(19,20)21,25-9-10-3-4-10)12-2-1-7-23(24)15(12)22-14/h1-2,5-8,10,24H,3-4,9H2/t16-/m1/s1

InChI Key

JZDHTASDALNGOE-MRXNPFEDSA-N

Isomeric SMILES

C1CC1CO[C@@]2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F

Canonical SMILES

C1CC1COC2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.